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molecular formula C11H7NOS B8463363 9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one

9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one

Cat. No. B8463363
M. Wt: 201.25 g/mol
InChI Key: PWVSBZMBOBCLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270307

Procedure details

Dimethylaminopyridine (0.123 g, 1 mmol, 0.1 eq), 2-(2-ethylsulfinyl)benzoyl pyrrole (2.5 g, 10.1 mmol) and toluene (115 mL) are combined and refluxed with stirring in a flask covered with foil (to exclude light) for 29 hours, at which time the solvent is removed, in vacuo. The resulting crude solid is chromatographed to give 110 mg of comprising pyrrolo(2,1-b)-(1,3)benzothiazin-9-one (20 percent), 514 mg of pyrrolo(1,2-b)-(1,2)benzo-thiazin-10-one (46 percent) and 1.11 g of unreacted starting material. A small amount of 1H, 9H-(1)benzothiopyrano(3,2-b)pyrrol-9-one is detected by thin-layer chromatography but was not isolated. The pyrrolo(1,2-b)-(1,2)benzothiazin-10-one is recrystallized with EtOAc and hexanes to give an analytically pure yellow-orange solid (mp 100-102° C.).
Quantity
0.123 g
Type
reactant
Reaction Step One
Name
2-(2-ethylsulfinyl)benzoyl pyrrole
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]([C:4]1[CH:9]=CC=CN=1)C.[CH3:10][CH2:11][S:12]([C:14]1[CH:26]=[CH:25][CH:24]=[CH:23][C:15]=1[C:16](C1NC=CC=1)=[O:17])=O>C1(C)C=CC=CC=1>[CH:4]1[N:2]2[C:11]([S:12][C:14]3[CH:26]=[CH:25][CH:24]=[CH:23][C:15]=3[C:16]2=[O:17])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.123 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Two
Name
2-(2-ethylsulfinyl)benzoyl pyrrole
Quantity
2.5 g
Type
reactant
Smiles
CCS(=O)C1=C(C(=O)C=2NC=CC2)C=CC=C1
Step Three
Name
Quantity
115 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
the solvent is removed, in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude solid is chromatographed

Outcomes

Product
Details
Reaction Time
29 h
Name
Type
product
Smiles
C1=CC=C2SC3=C(C(N21)=O)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 54.7%
Measurements
Type Value Analysis
AMOUNT: MASS 514 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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